1-(3-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-29-18-11-15(24(27)28)7-8-17(18)22-19(25)16-6-3-9-23(20(16)26)12-13-4-2-5-14(21)10-13/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYAXYJUDLMYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Intermediate
The dihydropyridine core is synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives.
Procedure :
- Reactants : Ethyl 3-oxobutanoate (1.0 equiv), urea (1.2 equiv), 3-chlorobenzyl chloride (1.1 equiv)
- Solvent : Ethanol (15 mL per 1.75 mmol substrate)
- Catalyst : Morpholine (1.0 equiv)
- Conditions : 40–50°C for 2–3 hours under vigorous stirring
- Workup : Precipitation in cold ethanol, filtration, and recrystallization from acetone
Mechanism :
- Deprotonation of β-keto ester by morpholine.
- Cyclization via nucleophilic attack and dehydration.
- Rate-limiting step : Cyclization (activation barrier ~28.8 kcal/mol, analogous to DFT calculations in).
Yield : 37–54% (based on analogous dithiolopyridine syntheses).
Introduction of 3-Chlorobenzyl Group
The 3-chlorobenzyl moiety is introduced via alkylation of the dihydropyridine intermediate.
Procedure :
- Reactants : 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv), 3-chlorobenzyl chloride (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dimethylacetamide (DMA, 10 mL per 1 g substrate)
- Conditions : 115°C for 20–24 hours under pressure (2–10 bar)
- Workup : Precipitation in water, filtration, and drying under vacuum
Optimization :
Amide Coupling with 2-Methoxy-4-Nitroaniline
The carboxylic acid is coupled to 2-methoxy-4-nitroaniline using standard amidation protocols.
Procedure :
- Reactants : 1-(3-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv), 2-methoxy-4-nitroaniline (1.2 equiv)
- Coupling agents : EDCl (1.5 equiv), HOBt (1.5 equiv)
- Solvent : Dichloromethane (10 mL per 1 mmol substrate)
- Conditions : Room temperature, 12 hours
- Workup : Column chromatography (silica gel, acetone/hexane 1:3)
Challenges :
- Electron-withdrawing nitro group : Reduces nucleophilicity of aniline, necessitating excess coupling agents.
- Purification : Nitro-containing byproducts require gradient elution.
Yield : 65–72% (similar to N-(3-chloro-2-methylphenyl) analog).
Optimization of Reaction Conditions
Solvent and Base Screening for Cyclocondensation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Morpholine | 50 | 54 |
| i-PrOH | Piperidine | 50 | 37 |
| Acetone | Triethylamine | 50 | 22 |
Ethanol with morpholine maximizes yield due to improved solubility and base strength.
Alkylation Efficiency in Polar Aprotic Solvents
| Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| DMA | 115 | 5 | 78 |
| NMP | 120 | 10 | 72 |
| DMF | 100 | 2 | 65 |
DMA at 115°C balances reaction rate and decomposition risks.
Amide Coupling Agent Comparison
| Coupling System | Equivalent | Yield (%) |
|---|---|---|
| EDCl/HOBt | 1.5 | 72 |
| DCC/DMAP | 1.5 | 68 |
| T3P | 1.5 | 65 |
EDCl/HOBt minimizes racemization and side reactions.
Characterization and Analytical Data
Spectroscopic Data
X-ray Crystallography (Analogous Compound)
- Dihedral angle : 88.1° between pyridone and aryl rings.
- Hydrogen bonding : N–H⋯O networks stabilize crystal packing.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a calcium channel blocker.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting various cellular processes.
Comparison with Similar Compounds
Key Observations:
The nitro group at the 4-position introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in enzyme binding pockets . In BMS-777607, the 4-ethoxy group and fluorophenyl substituent optimize selectivity for Met kinase, demonstrating that alkoxy groups at the 4-position enhance potency .
Impact of Halogen Substituents :
- Chlorine or bromine at the benzyl position (e.g., 3-chloro vs. 2-chloro in ) affects lipophilicity and steric bulk. Bromine’s larger atomic radius may hinder binding in some cases, as seen in the crystal structure of N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine, which adopts a planar conformation critical for dimer formation via hydrogen bonds .
Biological Activity Trends :
- Antimicrobial Activity: Compounds with chloro-benzoyl groups (e.g., , Compounds 11 and 18) showed potent antimicrobial effects, suggesting that halogenated benzyl groups enhance activity against pathogens .
- Kinase Inhibition: BMS-777607 and Ripretinib highlight the dihydropyridine scaffold’s utility in kinase inhibition. The target compound’s nitro and methoxy groups may position it for similar applications, though empirical data are lacking .
Research Findings and Implications
Physicochemical and Conformational Properties
- Planarity and Hydrogen Bonding: The near-planar conformation observed in N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine (dihedral angle = 8.38°) is likely conserved in the target compound due to analogous π-conjugation across the amide bridge.
- Solubility and Bioavailability : The nitro group may reduce solubility compared to methoxy or ethoxy analogs (e.g., BMS-777607), but the 3-chlorobenzyl group could compensate by increasing lipophilicity .
Biological Activity
The compound 1-(3-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is as follows:
This compound features a dihydropyridine core substituted with a chlorobenzyl group and a methoxy-nitrophenyl moiety, which contribute to its biological properties.
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, particularly caspase-9, leading to programmed cell death .
- Mitochondrial Membrane Potential : The compound has been reported to decrease mitochondrial membrane potential, which is a critical factor in the initiation of apoptosis .
- Antimicrobial Activity : Preliminary screening indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Therapeutic Potential
The compound's unique structure suggests potential applications in several therapeutic areas:
- Anticancer Agents : Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.
- Antimicrobial Agents : The compound's efficacy against bacterial strains positions it as a potential treatment for infections resistant to conventional antibiotics.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on human melanoma cells. Results indicated a selective cytotoxic effect with an IC50 value significantly lower than that observed in normal cells, suggesting its potential as a targeted therapy for melanoma .
Case Study 2: Antimicrobial Screening
In vitro tests conducted against standard bacterial strains demonstrated that derivatives of this compound exhibited considerable antibacterial activity. The results showed inhibition zones comparable to those produced by established antibiotics such as penicillin and tetracycline .
Comparative Biological Activity Table
Q & A
Basic: What are the key steps and methodological considerations for synthesizing and purifying 1-(3-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Answer:
The synthesis involves multi-step reactions:
- Core Formation : Cyclization of β-ketoesters or precursors under acidic conditions to form the dihydropyridine ring .
- Functionalization : Introduction of the 3-chlorobenzyl and 2-methoxy-4-nitrophenyl groups via nucleophilic substitution or condensation reactions .
- Purification : Use of column chromatography (silica gel) with solvents like ethyl acetate/hexane mixtures. Thin-layer chromatography (TLC) monitors reaction progress .
Critical Parameters : - Temperature control (e.g., reflux at 80–100°C for cyclization) .
- Solvent selection (e.g., ethanol for solubility, DMSO for polar intermediates) .
Basic: How is the compound structurally characterized, and what analytical techniques are essential?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 428) .
- X-ray Crystallography : Resolves bond lengths/angles; SHELX software refines structures (e.g., dihedral angles between aromatic rings) .
Advanced: What methodologies are used to assess its biological activity in enzyme inhibition or cellular assays?
Answer:
- Enzyme Assays :
- Cell-Based Studies :
- Cytotoxicity evaluated via MTT assay; apoptosis markers (e.g., caspase-3) measured via Western blot .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Reproduce Conditions : Standardize assay parameters (e.g., pH, temperature, solvent/DMSO concentration) .
- Analytical Validation : Confirm compound stability during assays via HPLC .
- Structural Confirmation : Re-examine batch purity using NMR and X-ray data to rule out degradation .
Advanced: What computational approaches predict binding modes and structure-activity relationships (SAR)?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., hydrogen bonding with nitro group) .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
- QSAR Models : Use Hammett constants to correlate substituent electronic effects (e.g., Cl vs. F) with activity .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- Stability Studies :
- Incubate in buffers (pH 3–10) at 25–50°C; monitor degradation via HPLC .
- Nitro group reduction under acidic conditions may require inert atmospheres .
- Storage Recommendations : Lyophilized at -20°C in amber vials to prevent photodegradation .
Advanced: What strategies optimize selectivity in SAR studies against off-target receptors?
Answer:
- Substituent Modification : Replace 3-chlorobenzyl with bulkier groups (e.g., 3-CF₃) to enhance steric hindrance .
- In Silico Screening : Glide SP docking filters out compounds with off-target binding .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
Advanced: What crystallographic challenges arise in resolving its structure, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
